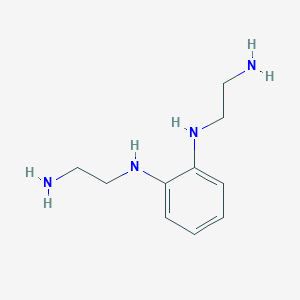
N~1~,N~2~-Bis(2-aminoethyl)benzene-1,2-diamine
Description
N~1~,N~2~-Bis(2-aminoethyl)benzene-1,2-diamine is a chemical compound with the molecular formula C10H18N4. It is a derivative of benzene and contains two aminoethyl groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Properties
CAS No. |
36799-08-3 |
|---|---|
Molecular Formula |
C10H18N4 |
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-N,2-N-bis(2-aminoethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H18N4/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4,13-14H,5-8,11-12H2 |
InChI Key |
DICRXYNNBSHKFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCCN)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(2-aminoethyl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N1,N~2~-Bis(2-aminoethyl)benzene-1,2-diamine may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(2-aminoethyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N~1~,N~2~-Bis(2-aminoethyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(2-aminoethyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-aminoethyl)ethylenediamine
- N,N’-Bis(2-aminoethyl)-1,3-propanediamine
- Triethylenetetramine
Uniqueness
N~1~,N~2~-Bis(2-aminoethyl)benzene-1,2-diamine is unique due to its benzene ring structure, which imparts distinct chemical properties compared to other similar compounds. The presence of the benzene ring enhances its stability and reactivity, making it a valuable compound in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


